molecular formula C14H19IO2 B13017187 Tert-butyl 4-(3-iodopropyl)benzoate

Tert-butyl 4-(3-iodopropyl)benzoate

Cat. No.: B13017187
M. Wt: 346.20 g/mol
InChI Key: FCHRXPFMMRKJPM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-iodopropyl)benzoate (CAS: N/A) is a halogenated aromatic ester characterized by a tert-butyl ester group at the para position of a benzoic acid derivative and a 3-iodopropyl substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The tert-butyl group enhances steric protection of the ester moiety, improving stability under basic or nucleophilic conditions, while the iodoalkyl chain serves as a reactive site for further functionalization (e.g., cross-coupling, substitution reactions).

Properties

Molecular Formula

C14H19IO2

Molecular Weight

346.20 g/mol

IUPAC Name

tert-butyl 4-(3-iodopropyl)benzoate

InChI

InChI=1S/C14H19IO2/c1-14(2,3)17-13(16)12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10H2,1-3H3

InChI Key

FCHRXPFMMRKJPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-iodopropyl)benzoate typically involves the esterification of 4-(3-iodopropyl)benzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters, providing the desired product in good yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-iodopropyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodopropyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

    Oxidation Reactions: The benzoate group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Formation of 4-(3-aminopropyl)benzoate or 4-(3-thiopropyl)benzoate.

    Reduction: Formation of 4-(3-propyl)benzoate.

    Oxidation: Formation of 4-(3-iodopropyl)benzoic acid.

Scientific Research Applications

Tert-butyl 4-(3-iodopropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-iodopropyl)benzoate involves its interaction with various molecular targets. The iodine atom in the 3-iodopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzoate ester group can undergo hydrolysis to release the corresponding benzoic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Derivatives

Property This compound Tert-butyl 4-(3-bromopropyl)benzoate Tert-butyl 4-(3-chloropropyl)benzoate
Molecular Weight (g/mol) ~348.2 ~291.7 ~247.7
Boiling Point (°C) ~280 (decomposes) ~265 ~240
Reactivity (SN2) High (weak C-I bond) Moderate (C-Br bond) Low (C-Cl bond)
Solubility in THF High High Moderate

Key Findings :

  • The iodine atom in this compound confers superior leaving-group ability compared to bromine or chlorine analogues, enabling faster nucleophilic substitution reactions .
  • However, the weaker C-I bond reduces thermal stability, necessitating cautious handling to avoid decomposition during synthesis .

Functional Analogues: Non-Halogenated Esters

Property This compound Tert-butyl 4-(3-methylpropyl)benzoate Methyl 4-(3-iodopropyl)benzoate
Leaving Group Potential High (Iodine) None (Methyl group) High (Iodine)
Steric Hindrance High (tert-butyl) High (tert-butyl) Low (methyl)
Application Scope Cross-coupling reactions Stable intermediates Nucleophilic substitutions

Key Findings :

  • Non-halogenated analogues like tert-butyl 4-(3-methylpropyl)benzoate lack reactive sites for further derivatization, limiting their utility in multi-step syntheses.

Reactivity in Cross-Coupling Reactions

This compound demonstrates exceptional performance in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), outperforming bromo- and chloro-analogues due to the lower bond dissociation energy of C-I (~209 kJ/mol vs. ~285 kJ/mol for C-Br) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C for the iodo-derivative, compared to 180°C for the bromo-analogue, highlighting the trade-off between reactivity and stability .

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